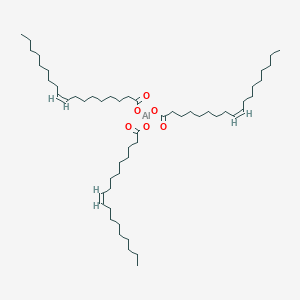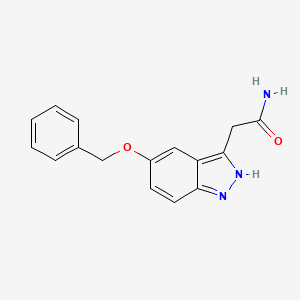
1H-Indazole-3-acetamide, 5-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazole-3-acetamide, 5-(phenylmethoxy)- is a heterocyclic compound that belongs to the indazole family. Indazole derivatives have gained significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties . The compound’s unique structure makes it a valuable target for synthetic chemists and researchers in various scientific fields.
Preparation Methods
The synthesis of 1H-Indazole-3-acetamide, 5-(phenylmethoxy)- typically involves several steps, including the formation of the indazole core and subsequent functionalization. One common method involves the cyclization of o-haloaryl-N-tosylhydrazones using Cu2O as a catalyst . Another approach includes the Ag-catalyzed nitration-annulation with tert-butyl nitrite . Industrial production methods often employ metal-catalyzed reactions due to their efficiency and high yields .
Chemical Reactions Analysis
1H-Indazole-3-acetamide, 5-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
1H-Indazole-3-acetamide, 5-(phenylmethoxy)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indazole-3-acetamide, 5-(phenylmethoxy)- involves its interaction with specific molecular targets. For instance, it can bind to the hinge region of tyrosine kinases, inhibiting their activity . This inhibition can lead to the induction of apoptosis in cancer cells and the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
1H-Indazole-3-acetamide, 5-(phenylmethoxy)- can be compared with other indazole derivatives, such as:
1H-Indazole-3-amine: Known for its anticancer activity and ability to bind to tyrosine kinases.
Indole derivatives: These compounds also exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The uniqueness of 1H-Indazole-3-acetamide, 5-(phenylmethoxy)- lies in its specific functional groups, which confer distinct biological activities and synthetic versatility.
Properties
CAS No. |
101285-03-4 |
|---|---|
Molecular Formula |
C16H15N3O2 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
2-(5-phenylmethoxy-2H-indazol-3-yl)acetamide |
InChI |
InChI=1S/C16H15N3O2/c17-16(20)9-15-13-8-12(6-7-14(13)18-19-15)21-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H2,17,20)(H,18,19) |
InChI Key |
OYPXPLXQOYEMCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(NN=C3C=C2)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide](/img/structure/B12051186.png)
![6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoic acid](/img/structure/B12051194.png)
![[2-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12051195.png)
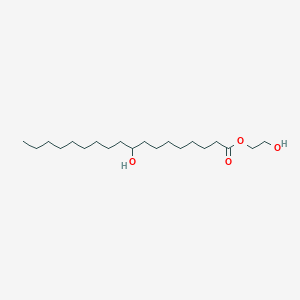
![ethyl (2E)-7-methyl-2-(4-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12051202.png)

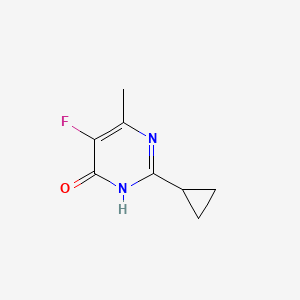
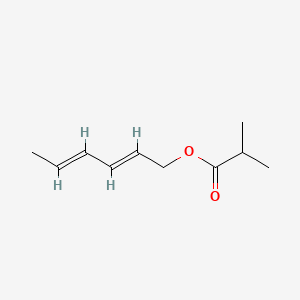
![(5Z)-5-{(2E,4E)-5-[(4-methoxyphenyl)amino]penta-2,4-dien-1-ylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12051216.png)
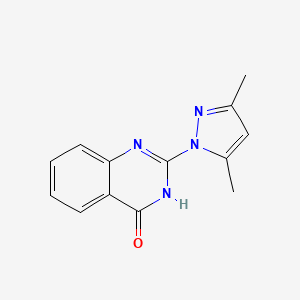

![6-Chloro-3-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12051233.png)
![7-[(2Z)-3-Chloro-2-butenyl]-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12051236.png)
